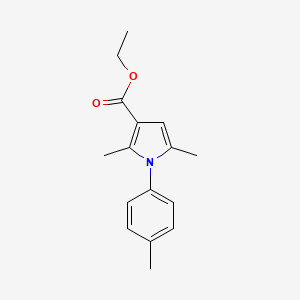
Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate
概要
説明
OSM-S-30は、オープンソースマラリアプロジェクト、特にアミノチエノピリミジン系に由来する化合物です。 この系は、抗マラリア特性の可能性で知られており、マラリアの有効な治療法を開発するための広範な研究の対象となっています .
準備方法
合成経路と反応条件
OSM-S-30の合成には、チエノピリミジン骨格の構築、続いてハロゲン化アミノチエノピリミジン骨格の完成が含まれます。 このプロセスには、ボロン酸エステルの生成とチオフェン出発物質の使用が含まれます . 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、所望の化学的変換を保証します。
工業生産方法
OSM-S-30の特定の工業生産方法は詳細に記載されていませんが、一般的なアプローチは、実験室の合成手順をスケールアップすることになります。 これには、大量のバッチのための反応条件の最適化、最終製品の一貫性と純度の確保、および産業上の安全と環境規制の遵守が含まれます。
化学反応の分析
反応の種類
OSM-S-30は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、異なる酸化状態を形成することができます。
還元: 還元反応を使用して、化合物内の官能基を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、臭素のようなハロゲン化剤が含まれます。 反応は通常、有機溶媒中で、制御された温度と圧力の下で行われ、所望の結果が得られます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、アミノチエノピリミジン骨格のさまざまな誘導体があり、さらに修飾して生物学的活性と安定性を高めることができます .
科学研究の応用
OSM-S-30は、次のようないくつかの科学研究の応用があります。
化学: アミノチエノピリミジンの合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 抗マラリア特性と生物系への影響が調査されています。
医学: マラリア治療のための潜在的な治療薬として検討されています。
科学的研究の応用
OSM-S-30 has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of aminothienopyrimidines.
Biology: Investigated for its potential antimalarial properties and its effects on biological systems.
Medicine: Explored as a potential therapeutic agent for malaria treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
OSM-S-30の作用機序は、マラリア原虫内の特定の分子標的との相互作用を含みます。 それは、寄生虫の生存と複製に不可欠な重要な酵素と経路を阻害すると考えられています。 正確な分子標的と経路はまだ調査中ですが、化合物の活性は、寄生虫の代謝プロセスの阻害に関与すると考えられています .
類似の化合物との比較
類似の化合物
OSM-S-30に似た化合物には、OSM-S-106やOSM-S-137などの、アミノチエノピリミジン系に属する他の化合物があります .
独自性
OSM-S-30は、その特定の構造的特徴と実証された抗マラリア活性によってユニークです。 他の類似の化合物と比較して、OSM-S-30は予備研究で有望な結果を示しており、さらなる研究開発のための貴重な候補となっています .
類似化合物との比較
Similar Compounds
Similar compounds to OSM-S-30 include other members of the aminothienopyrimidine series, such as OSM-S-106 and OSM-S-137 .
Uniqueness
OSM-S-30 is unique due to its specific structural features and its demonstrated antimalarial activity. Compared to other similar compounds, OSM-S-30 has shown promising results in preliminary studies, making it a valuable candidate for further research and development .
生物活性
Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate (CAS Number: 861582-97-0) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H19N2O2 |
| Molecular Weight | 257.33 g/mol |
| SMILES | CCOC(=O)C1=C(N(C(=C1C)C)C2=CC=CC=C2)C |
| CAS Number | 861582-97-0 |
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antibacterial Activity : Research indicates that pyrrole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
- Calcium Channel Modulation : Some studies have highlighted the potential of pyrrole derivatives as calcium channel activators. For example, a related compound demonstrated comparable potency to established calcium channel modulators like Bay K 8644 in increasing calcium uptake in cells . This suggests that this compound may also possess similar pharmacological properties.
Antibacterial Activity
A study evaluated several pyrrole derivatives for their antibacterial efficacy. The results indicated that compounds with structural similarities to this compound had MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
Table: Antibacterial Efficacy of Pyrrole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 6.25 | Staphylococcus aureus |
| Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid | 12.5 | Escherichia coli |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
Calcium Channel Activation
In a comparative study of calcium channel modulators, this compound was evaluated for its ability to enhance cardiac contractility. The results were promising, indicating that this compound could serve as a lead for developing new cardiovascular drugs .
特性
IUPAC Name |
ethyl 2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-5-19-16(18)15-10-12(3)17(13(15)4)14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYVWGMFZWLSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















